2-(3-methylphenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one 2-(3-methylphenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640835-72-7
VCID: VC11851836
InChI: InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)13-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-14-17(20)2/h3-6,9,12,14,18H,7-8,10-11,13,15H2,1-2H3
SMILES: CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol

2-(3-methylphenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

CAS No.: 2640835-72-7

Cat. No.: VC11851836

Molecular Formula: C21H26N2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one - 2640835-72-7

Specification

CAS No. 2640835-72-7
Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
IUPAC Name 2-(3-methylphenyl)-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)13-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-14-17(20)2/h3-6,9,12,14,18H,7-8,10-11,13,15H2,1-2H3
Standard InChI Key JSMQDWKVSJYUEC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C
Canonical SMILES CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(3-methylphenyl)-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, reflects its intricate architecture (Table 1). Key features include:

  • A piperidine ring substituted at the 1-position with an ethanone group.

  • A 4-[(3-methylpyridin-4-yl)oxymethyl] moiety attached to the piperidine’s 4-position.

  • A 3-methylphenyl group linked to the ethanone’s α-carbon.

Table 1: Chemical Identity of 2-(3-Methylphenyl)-1-(4-{[(3-Methylpyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)Ethan-1-One

PropertyValue/Description
CAS Number2640835-72-7
Molecular FormulaC₂₁H₂₆N₂O₂
Molecular Weight338.4 g/mol
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C
InChIKeyJSMQDWKVSJYUEC-UHFFFAOYSA-N
PubChem CID155800950

The canonical SMILES string highlights the connectivity: the piperidine ring (N2CCC(CC2)) is bridged to a pyridine ring (C=NC=C3) via an oxymethyl linker (COC3), while the ethanone group (CC(=O)) connects to the 3-methylphenyl substituent.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions (Figure 1) :

  • Formation of the Piperidine Core: Boc-protected 4-hydroxymethylpiperidine is prepared, followed by Mitsunobu coupling to attach aromatic groups.

  • Coupling Reactions: A phenol derivative (e.g., 3-methylpyridin-4-ol) is conjugated to the piperidine via an ether linkage using sulfonyl chlorides (e.g., tosyl or mesyl chloride) .

  • Deprotection and Functionalization: Acidic removal of the Boc group yields a free amine, which undergoes reductive amination or alkylation to introduce the ethanone-phenyl moiety .

Table 2: Key Synthetic Steps and Reagents

StepDescriptionReagents/Conditions
1Boc Protection of 4-HydroxymethylpiperidineDi-tert-butyl dicarbonate, Base
2Ether Formation (Mitsunobu Reaction)DIAD, Triphenylphosphine
3DeprotectionHCl in Dioxane
4Reductive AminationNaBH₃CN, Acetic Acid

Challenges and Optimizations

  • Lipophilicity Reduction: The benzophenone and pyridine groups contribute to high cLogP values (~3.5), necessitating substitutions with polar moieties (e.g., hydroxyl or amine groups) to improve solubility .

  • Metabolic Stability: The aniline-like structure in analogs is prone to demethylation; replacing it with heterocycles (e.g., piperazine) enhances stability .

Biological Activity and Mechanisms

Neurotransmitter Transporter Affinity

Piperidine derivatives exhibit affinity for dopamine (DAT) and norepinephrine transporters (NET), with IC₅₀ values in the micromolar range. The methylpyridinyloxy group may facilitate π-π interactions with aromatic residues in transporter binding pockets, while the ethanone linker provides conformational flexibility.

Enzyme Inhibition

In Mycobacterium tuberculosis (Mtb), analogous compounds inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenA), a key enzyme in the electron transport chain . The 3-methylphenyl group likely occupies a hydrophobic cavity in MenA, disrupting ubiquinone biosynthesis.

Table 3: Biological Activities of Structural Analogs

CompoundTargetIC₅₀ (μM)Source
Lead Compound 1 Mtb MenA0.12PMC Study
Piperidine Derivative XDAT2.4VulcanChem

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • cLogP: Predicted at 3.2 (ALOGPS), indicating moderate lipophilicity .

  • Aqueous Solubility: <10 μg/mL due to the aromatic and piperidine groups, necessitating formulation additives like cyclodextrins.

Metabolic Pathways

  • Primary Metabolites: N-Demethylation of the pyridine ring (CYP3A4-mediated) and glucuronidation of the ethanone group .

  • Half-Life: ~2.5 hours in murine models, suggesting need for sustained-release formulations .

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